molecular formula C17H19NO3 B1523699 tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate CAS No. 848853-75-8

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Cat. No. B1523699
CAS RN: 848853-75-8
M. Wt: 285.34 g/mol
InChI Key: IJZZTPIOYKYBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alcohol (OH). The tert-butyl group (C(CH3)3) is attached to the nitrogen atom of the carbamate group .


Synthesis Analysis

Tert-butyl carbamates can be synthesized through a variety of methods. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Another method involves a three-component coupling of amines, carbon dioxide, and halides .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates consists of a carbamate functional group attached to a tert-butyl group . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions . They can also undergo the Hofmann rearrangement, a process that rearranges an amide to a carbamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can vary depending on the specific compound. In general, these compounds have a molecular weight of around 117.1463 .

Scientific Research Applications

Synthesis of Polyimides

This compound is used in the synthesis of polyimides (PIs) via a one-step polymerization . The resulting PIs exhibit excellent solubility in most organic solvents and have excellent thermal stability with 10% weight loss temperatures in the range of 493–525 °C . The existence of hydroxyl groups provides the possibility for further modification of the polymer .

Production of Heat-Resistant and Lightweight Materials

The compound contributes to the development of heat-resistant and lightweight PI materials . The PI membranes have excellent mechanical properties with tensile strength in the range of 65–93 MPa .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry.

Synthesis of Tetrasubstituted Pyrroles

This compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These pyrroles have various applications in medicinal chemistry and drug discovery.

Solid Phase Synthesis of Peptides

4-(Boc-amino)phenol is used to protect amine in the solid phase synthesis of peptides . This is a crucial step in peptide synthesis, which has wide applications in biological research and pharmaceutical industry.

Production of [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester

4-(Boc-amino)phenol is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .

Inhibition of Amyloid Beta Peptide Aggregation

In vitro studies suggest that tert-butyl- (4-hydroxy-3- ((3- (2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 . This has potential implications in the treatment of Alzheimer’s disease.

Safety And Hazards

Tert-butyl carbamates can pose various safety hazards. For example, they can cause skin irritation and are harmful if swallowed . It’s important to handle these compounds with appropriate safety precautions.

properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-8-4-12(5-9-14)13-6-10-15(19)11-7-13/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZZTPIOYKYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683648
Record name tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

CAS RN

848853-75-8
Record name tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.